4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Overview
Description
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is an organic compound with the molecular formula C5H4F3NO and a molecular weight of 151.09 g/mol . This compound is characterized by the presence of trifluoromethyl, nitrile, and ketone functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile typically involves the reaction of trifluoroacetyl chloride with malononitrile under controlled cooling conditions . The reaction proceeds as follows:
- Trifluoroacetyl chloride is slowly added to a stirred solution of malononitrile.
- The reaction mixture is stirred for several hours to ensure completion.
- The product is purified by distillation and crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing and reaction of trifluoroacetyl chloride with malononitrile.
- Use of industrial distillation and crystallization techniques to purify the product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of substituted products.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substituted nitriles: Formed via nucleophilic substitution.
Amines and alcohols: Formed via reduction.
Carboxylic acids: Formed via oxidation.
Scientific Research Applications
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is used in various scientific research applications :
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of dyes, pigments, and high-performance polymers.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile involves its functional groups:
Trifluoromethyl group: Enhances the compound’s lipophilicity and metabolic stability.
Nitrile group: Acts as a reactive site for nucleophilic attack.
Ketone group: Participates in various chemical transformations, including reduction and oxidation.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-oxobutanenitrile: Similar structure but lacks the methyl group.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group and a ketone but lacks the nitrile group.
4,4,4-Trifluoro-2-methyl-3-oxobutanoic acid: Contains a carboxylic acid group instead of a nitrile.
Uniqueness
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is unique due to its combination of trifluoromethyl, nitrile, and ketone functional groups, which confer distinct reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
4,4,4-trifluoro-2-methyl-3-oxobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO/c1-3(2-9)4(10)5(6,7)8/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAUIXAQBBGDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458632 | |
Record name | 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110234-70-3 | |
Record name | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110234-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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